Regioisomeric Differentiation: 5-Cyclopropyl-2-phenyl vs. 2-Cyclopropyl-5-phenyl Oxazole-4-carboxylic Acid
The target compound (CAS 1016761-70-8) and its regioisomer 2-cyclopropyl-5-phenyl-oxazole-4-carboxylic acid (CAS 1161776-83-5) are constitutional isomers with the same molecular formula (C13H11NO3, MW 229.23) but different positions of the cyclopropyl and phenyl substituents on the oxazole ring . In the target, the cyclopropyl occupies the 5-position adjacent to the carboxylic acid; in the regioisomer, it occupies the 2-position, altering the spatial relationship between the cyclopropyl steric shield and the carboxylic acid coupling handle. Published SAR for structurally related 2,5-disubstituted oxazole-4-carboxylic acid VEGFR2 inhibitor series demonstrates that swapping substituent positions between the 2- and 5-positions can alter kinase IC50 values by >10-fold .
| Evidence Dimension | Substituent positional isomerism—impact on biological activity |
|---|---|
| Target Compound Data | Cyclopropyl at oxazole 5-position; phenyl at oxazole 2-position; carboxylic acid at 4-position |
| Comparator Or Baseline | 2-Cyclopropyl-5-phenyl-oxazole-4-carboxylic acid (CAS 1161776-83-5): Cyclopropyl at oxazole 2-position; phenyl at oxazole 5-position; carboxylic acid at 4-position. Reported in VEGFR2 oxazole series: positional isomerism alters IC50 by >10-fold . |
| Quantified Difference | No direct head-to-head IC50 data available for these two specific compounds. Class-level SAR indicates positional isomerism in 2,5-disubstituted oxazole-4-carboxylic acids can produce >10-fold differences in target binding potency. |
| Conditions | Inference derived from published SAR of 2-anilino-5-aryl-oxazole and 2-aryl-5-anilino-oxazole VEGFR2 inhibitor series (biochemical kinase assay). |
Why This Matters
Procuring the incorrect regioisomer for an SAR campaign may yield a compound with substantially different target engagement, invalidating structure–activity correlations and requiring repeated library synthesis.
